![molecular formula C13H13NO4 B12577072 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- CAS No. 191015-17-5](/img/structure/B12577072.png)
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- is a chemical compound with the molecular formula C₁₃H₁₃NO₄ This compound is characterized by the presence of a pyrrolidinedione ring and a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- typically involves the reaction of 3,4-methylenedioxyphenethylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but lacks the benzodioxole moiety.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: Contains a similar benzodioxole moiety but has different substituents on the pyrrolidine ring
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- is unique due to the presence of both the pyrrolidinedione ring and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
191015-17-5 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
1-[2-(1,3-benzodioxol-5-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO4/c15-12-3-4-13(16)14(12)6-5-9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2 |
InChIキー |
FLEZJYTZOODXBI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


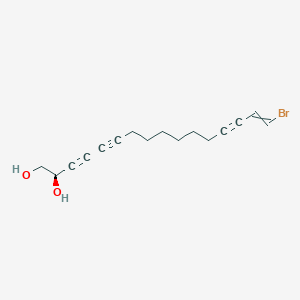
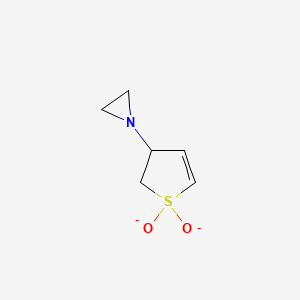
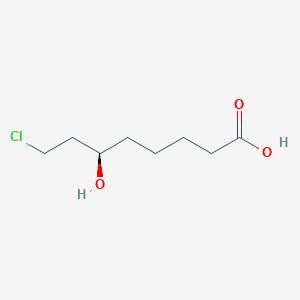
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
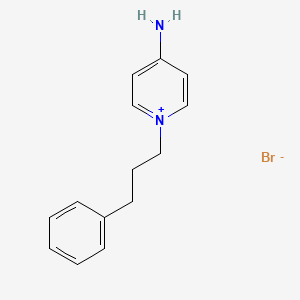
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
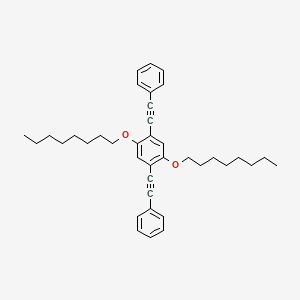
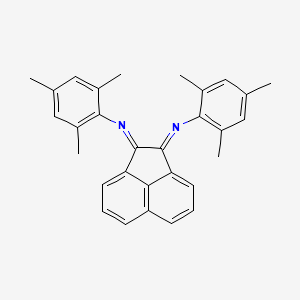
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
